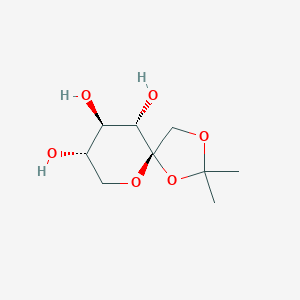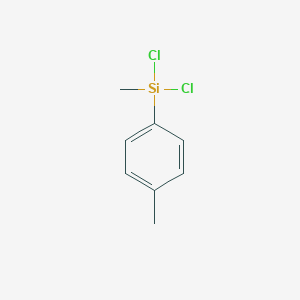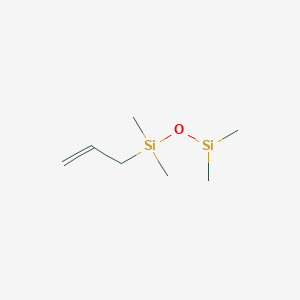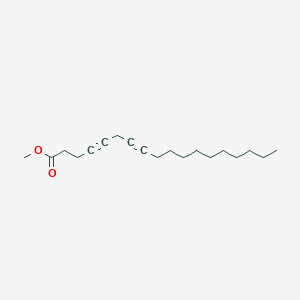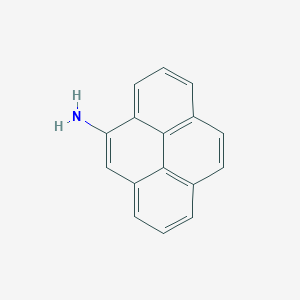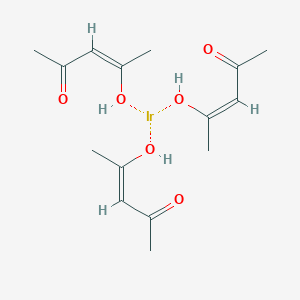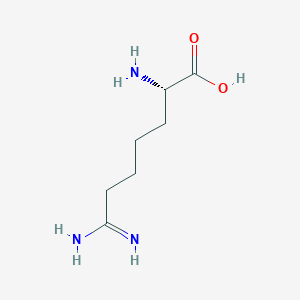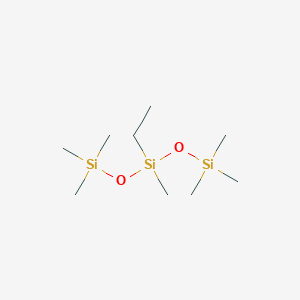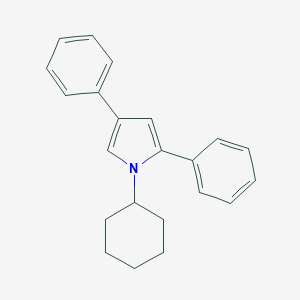![molecular formula C16H37N2O4P B103677 Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate CAS No. 18864-27-2](/img/structure/B103677.png)
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate, also known as BADH, is a phosphoric acid derivative that has been extensively studied for its potential applications in scientific research. BADH is a unique compound due to its ability to form stable complexes with metal ions, making it a valuable tool for a variety of research applications.
Mecanismo De Acción
The mechanism of action of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is related to its ability to form stable complexes with metal ions. When Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is added to a solution containing metal ions, it forms a complex with the metal ions, which can then be isolated and analyzed. The stability of the complex is dependent on the nature of the metal ion and the pH of the solution.
Efectos Bioquímicos Y Fisiológicos
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is its ability to form stable complexes with metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate. One potential application is in the development of new materials, such as polymers and nanoparticles, that incorporate Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate as a chelating agent. Another potential direction is the use of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate in the development of new analytical techniques for the detection and quantification of metal ions in biological samples. Additionally, further studies are needed to explore the biochemical and physiological effects of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate and its potential applications in medical research.
Métodos De Síntesis
The synthesis of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is a complex process that involves several steps. The first step is the reaction of 5-amino-1,1-dimethylhexane with phosphorus oxychloride to form the corresponding phosphoramide. The phosphoramide is then reacted with hydrogen chloride to obtain the desired product, Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate.
Aplicaciones Científicas De Investigación
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has been extensively studied for its potential applications in a variety of scientific research fields. It has been used as a chelating agent to form stable complexes with metal ions, which has led to its use in analytical chemistry for the detection and quantification of metal ions in biological samples. Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has also been used in the development of new materials, such as polymers and nanoparticles, due to its ability to form stable complexes with metal ions.
Propiedades
Número CAS |
18864-27-2 |
|---|---|
Nombre del producto |
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate |
Fórmula molecular |
C16H37N2O4P |
Peso molecular |
352.45 g/mol |
Nombre IUPAC |
bis(6-amino-2-methylheptan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C16H37N2O4P/c1-13(17)9-7-11-15(3,4)21-23(19,20)22-16(5,6)12-8-10-14(2)18/h13-14H,7-12,17-18H2,1-6H3,(H,19,20) |
Clave InChI |
TXYNAKWXMMCIKR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)OP(=O)(O)OC(C)(C)CCCC(C)N)N |
SMILES canónico |
CC(CCCC(C)(C)OP(=O)(O)OC(C)(C)CCCC(C)N)N |
Otros números CAS |
18864-27-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



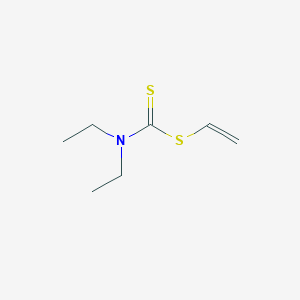
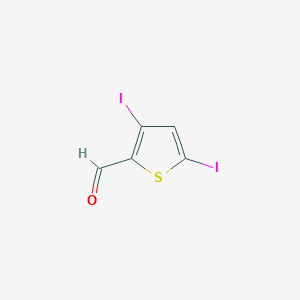
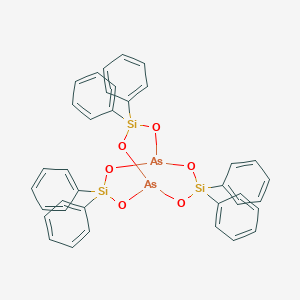
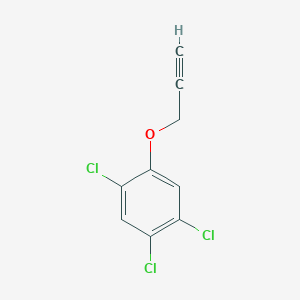
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
